Cas no 1564702-12-0 ((5-methylpyrazin-2-yl)methanesulfonamide)

(5-methylpyrazin-2-yl)methanesulfonamide 化学的及び物理的性質
名前と識別子
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- 2-Pyrazinemethanesulfonamide, 5-methyl-
- (5-methylpyrazin-2-yl)methanesulfonamide
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- MDL: MFCD26064674
- インチ: 1S/C6H9N3O2S/c1-5-2-9-6(3-8-5)4-12(7,10)11/h2-3H,4H2,1H3,(H2,7,10,11)
- InChIKey: IBDHWQQABHXLSW-UHFFFAOYSA-N
- ほほえんだ: C1(CS(N)(=O)=O)=NC=C(C)N=C1
(5-methylpyrazin-2-yl)methanesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056932-1g |
(5-Methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95% | 1g |
¥5677.0 | 2023-04-10 | |
Enamine | EN300-283771-1.0g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-283771-10g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 10g |
$4236.0 | 2023-09-07 | ||
Enamine | EN300-283771-5.0g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Ambeed | A1087079-1g |
(5-Methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95% | 1g |
$827.0 | 2024-08-03 | |
Enamine | EN300-283771-0.05g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-283771-2.5g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-283771-1g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 1g |
$986.0 | 2023-09-07 | ||
Enamine | EN300-283771-0.1g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-283771-10.0g |
(5-methylpyrazin-2-yl)methanesulfonamide |
1564702-12-0 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 |
(5-methylpyrazin-2-yl)methanesulfonamide 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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(5-methylpyrazin-2-yl)methanesulfonamideに関する追加情報
Introducing (5-methylpyrazin-2-yl)methanesulfonamide (CAS No. 1564702-12-0): A Key Intermediate in Modern Pharmaceutical Research
(5-methylpyrazin-2-yl)methanesulfonamide) is a versatile chemical compound characterized by its molecular formula and a unique structural framework that has garnered significant attention in the field of pharmaceutical research. With the CAS number 1564702-12-0, this compound has emerged as a crucial intermediate in the synthesis of various bioactive molecules, particularly those targeting neurological and metabolic disorders. Its molecular structure, featuring a pyrazine ring substituted with a methyl group at the 5-position and a methanesulfonamide moiety at the 2-position, provides an ideal scaffold for further functionalization, making it invaluable in drug discovery and development.
The significance of (5-methylpyrazin-2-yl)methanesulfonamide) lies in its ability to serve as a building block for more complex pharmacophores. The pyrazine core is a well-documented scaffold in medicinal chemistry, known for its role in enhancing binding affinity and selectivity in drug interactions. The introduction of the methyl group at the 5-position and the methanesulfonamide group at the 2-position further modulates its pharmacological properties, making it a promising candidate for designing novel therapeutic agents.
In recent years, there has been growing interest in exploring the potential of pyrazine derivatives in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. (5-methylpyrazin-2-yl)methanesulfonamide) has been investigated for its role in modulating enzyme activity and receptor binding, particularly in pathways associated with these conditions. For instance, studies have suggested that compounds derived from this scaffold may interfere with key signaling cascades involved in tumor growth and progression, offering a potential therapeutic strategy against certain types of cancer.
The methanesulfonamide group is another critical feature of (5-methylpyrazin-2-yl)methanesulfonamide). This moiety is known to enhance solubility and bioavailability, which are essential factors for drug efficacy. Additionally, methanesulfonamides have been shown to exhibit inhibitory activity against various enzymes and receptors, making them valuable in the design of drugs targeting metabolic disorders such as diabetes and obesity. The combination of these structural elements makes (5-methylpyrazin-2-yl)methanesulfonamide) a multifaceted compound with broad applications in pharmaceutical research.
Recent advancements in synthetic chemistry have further expanded the utility of (5-methylpyrazin-2-yl)methanesulfonamide). New methodologies have enabled the efficient synthesis of derivatives with tailored properties, allowing researchers to fine-tune their pharmacological profiles. These advancements have opened up new avenues for drug development, particularly in areas where traditional approaches have encountered limitations.
The versatility of (5-methylpyrazin-2-yl)methanesulfonamide) is also reflected in its role as a precursor for more complex molecules. By serving as a starting point for further chemical modifications, it allows chemists to explore a wide range of structural variations. This flexibility is crucial for identifying lead compounds that can be optimized through iterative processes to achieve desired pharmacological effects.
In conclusion, (5-methylpyrazin-2-yl)methanesulfonamide) (CAS No. 1564702-12-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and functional groups make it an indispensable tool for researchers working on neurological and metabolic disorders. As our understanding of disease mechanisms continues to evolve, compounds like this are poised to play a pivotal role in the development of next-generation therapeutics.
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